molecular formula C16H23N3O2 B3007668 (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2309552-78-9

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B3007668
CAS No.: 2309552-78-9
M. Wt: 289.379
InChI Key: ASYBAFMKUDLWFQ-UHFFFAOYSA-N
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Description

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine ring, and a pyridine ring, all connected through a methanone linkage. The presence of these heterocyclic rings imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 3-methoxypyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Formation of the Piperidine Ring: The next step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.

    Coupling of Rings: The pyrrolidine and piperidine rings are then coupled together using a suitable coupling agent.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of toll-like receptors, which play a role in the immune response . The compound’s structure allows it to bind to these receptors and modulate their activity, thereby exerting its effects on cellular pathways involved in inflammation and immune regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring at a different position.

    (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridine ring at a different position.

    (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyrimidin-3-yl)methanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone lies in its specific arrangement of heterocyclic rings and functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-6-10-19(12-15)14-4-8-18(9-5-14)16(20)13-3-2-7-17-11-13/h2-3,7,11,14-15H,4-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYBAFMKUDLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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